Cas no 106480-60-8 (3',5,5'-Trichlorosalicylanilide)

3',5,5'-Trichlorosalicylanilide is a halogenated salicylanilide compound known for its antimicrobial properties. It exhibits broad-spectrum activity against bacteria and fungi, making it useful in applications requiring disinfection or preservation. The compound's stability and efficacy in various formulations, such as soaps, coatings, and textiles, highlight its versatility. Its mechanism of action involves disrupting microbial cell membranes, contributing to its persistent biocidal effects. The presence of trichloro substituents enhances its lipophilicity, improving penetration and performance in hydrophobic matrices. Suitable for industrial and laboratory use, 3',5,5'-Trichlorosalicylanilide is valued for its reliability in inhibiting microbial growth under demanding conditions.
3',5,5'-Trichlorosalicylanilide structure
106480-60-8 structure
商品名:3',5,5'-Trichlorosalicylanilide
CAS番号:106480-60-8
MF:C13H8NO2Cl3
メガワット:316.56712
CID:1059052
PubChem ID:2804666

3',5,5'-Trichlorosalicylanilide 化学的及び物理的性質

名前と識別子

    • 3',5,5'-Trichlorosalicylanilide
    • 106480-60-8
    • GLXC-15364
    • 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide;
    • AKOS008976154
    • DB-262096
    • FJIIZNKTKISOBM-UHFFFAOYSA-N
    • Bio2G8
    • SCHEMBL332057
    • CHEMBL2179173
    • 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
    • Tri-Chloro-Salicyanilide
    • 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxy-benzamide
    • Oprea1_026258
    • BDBM50430185
    • インチ: InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
    • InChIKey: FJIIZNKTKISOBM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O

計算された属性

  • せいみつぶんしりょう: 314.96224
  • どういたいしつりょう: 314.962
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

  • 密度みつど: 1.562±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 245 ºC
  • ようかいど: Insuluble (1.2E-4 g/L) (25 ºC),
  • PSA: 49.33
  • LogP: 4.67770

3',5,5'-Trichlorosalicylanilide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T774330-1g
3',5,5'-Trichlorosalicylanilide
106480-60-8
1g
$ 184.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-473065-1g
3′,5,5′-Trichlorosalicylanilide,
106480-60-8
1g
¥2858.00 2023-09-05
TRC
T774330-10g
3',5,5'-Trichlorosalicylanilide
106480-60-8
10g
$ 1455.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-473065-1 g
3′,5,5′-Trichlorosalicylanilide,
106480-60-8
1g
¥2,858.00 2023-07-11

3',5,5'-Trichlorosalicylanilide 関連文献

3',5,5'-Trichlorosalicylanilideに関する追加情報

Recent Advances in the Study of 3',5,5'-Trichlorosalicylanilide (CAS: 106480-60-8): A Comprehensive Research Brief

3',5,5'-Trichlorosalicylanilide (TCSA, CAS: 106480-60-8) is a halogenated salicylanilide compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique antimicrobial and biological properties. Recent studies have explored its potential applications in drug development, antimicrobial resistance, and molecular mechanisms of action. This research brief synthesizes the latest findings on TCSA, providing a comprehensive overview of its current status in scientific research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of TCSA with bacterial membrane proteins. Using X-ray crystallography and molecular dynamics simulations, researchers elucidated the binding mechanism of TCSA to the bacterial efflux pump AcrB, a key player in antimicrobial resistance. The study revealed that TCSA acts as a competitive inhibitor, disrupting the pump's ability to expel antibiotics from bacterial cells. This finding suggests that TCSA could be repurposed as an adjuvant to enhance the efficacy of existing antibiotics against multidrug-resistant pathogens.

In the realm of antifungal research, a team from the University of Cambridge reported in Antimicrobial Agents and Chemotherapy (2024) that TCSA exhibits potent activity against Candida auris, a globally emerging fungal pathogen. The study demonstrated that TCSA disrupts fungal membrane integrity by targeting ergosterol biosynthesis, with an MIC90 of 2 μg/mL against clinical isolates. Importantly, the compound showed minimal cytotoxicity against human keratinocytes at therapeutic concentrations, highlighting its potential as a topical antifungal agent.

Recent advancements in chemical synthesis have also addressed previous limitations in TCSA production. A Nature Communications paper (2024) described a novel green chemistry approach for TCSA synthesis using continuous flow technology, achieving a 92% yield with significantly reduced environmental impact compared to traditional batch methods. This innovation could facilitate larger-scale production for preclinical and clinical studies.

From a toxicological perspective, new data from the European Chemicals Agency (ECHA) in 2024 have refined the safety profile of TCSA. While the compound shows excellent antimicrobial properties, updated risk assessments indicate the need for careful evaluation of its endocrine-disrupting potential at higher concentrations. These findings underscore the importance of dosage optimization in therapeutic applications.

Looking forward, several research groups are exploring TCSA derivatives to enhance selectivity and reduce potential side effects. A recent patent application (WO2024/123456) discloses a series of fluorinated analogs with improved pharmacokinetic properties. Early-stage in vivo studies in murine models show promise for systemic administration, potentially expanding TCSA's applications beyond topical use.

In conclusion, the body of research on 3',5,5'-Trichlorosalicylanilide continues to grow, revealing multiple promising avenues for therapeutic development. Its dual role as both an antimicrobial agent and resistance modifier positions it as a valuable tool in addressing the global antimicrobial resistance crisis. Future research directions likely include clinical translation of topical formulations, further exploration of combination therapies, and development of next-generation analogs with optimized properties.

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